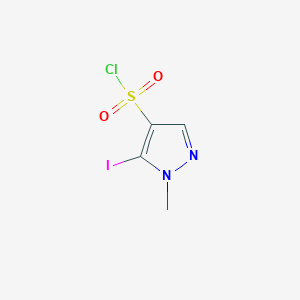![molecular formula C12H9ClN4O2 B1383588 Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate CAS No. 1251017-01-2](/img/structure/B1383588.png)
Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate
Overview
Description
“Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate” is a compound that belongs to the family of heterocycles . It has been studied for its potential cytotoxic activities on melanoma cell lines . The compound is synthesized using 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde .
Synthesis Analysis
The compound is synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . A mixture of 4-chloro-8-methyl-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine, the appropriate mercapto oxadiazole or mercapto triazole, and anhydrous K2CO3 in DMF is stirred overnight .Chemical Reactions Analysis
The compound has been found to exhibit cytotoxic activities on melanoma cell lines . It has also been suggested that the compound could be an effective and safe therapeutic strategy against leukemia by blocking cancer-associated transcriptional changes .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. Novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been designed and synthesized, showing DNA intercalation activities. These derivatives have been evaluated against various cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. Molecular docking studies suggest that these compounds could bind effectively to target sites .
Antiviral Activity
Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have also been tested for their antiviral activity. They have shown potential against Herpes simplex virus using plaque-reduction assays on Vero African monkey kidney cells. The antiviral properties are attributed to the aromatic nucleophilic substitution reactions involved in their synthesis .
Antimicrobial Agents
A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antimicrobial agents. These compounds and their isosteres, pyrimido-quinoxaline, were created with the intention to combat microbial infections .
Pharmacological Properties
The quinoxaline moiety, which is part of the compound’s structure, has been extensively reviewed for its versatile pharmacology. It has been found to be effective against many targets, receptors, or microorganisms. The review covers studies from 2002 to 2020 and highlights the multifunctional properties of quinoxaline derivatives .
Future Directions
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied for their potential as antiviral and antimicrobial agents .
Mode of Action
It’s known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit cytotoxicity and antiviral activity . These compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Biochemical Pathways
It’s known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can intercalate dna , which can disrupt the normal functioning of the cell and lead to cell death.
Pharmacokinetics
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to exhibit good dna-binding affinities , which could potentially impact their bioavailability and distribution within the body.
Result of Action
It’s known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can induce apoptosis in a dose-dependent manner . This suggests that Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate might have similar effects.
properties
IUPAC Name |
ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2/c1-2-19-12(18)11-16-15-10-9(13)14-7-5-3-4-6-8(7)17(10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METOLEXRCFYQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal](/img/structure/B1383511.png)

![3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B1383515.png)


![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1383519.png)
![(2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1383522.png)
![1-(4-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B1383526.png)

![6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide](/img/structure/B1383528.png)